molecular formula C9H10ClN B13505632 2-Chloro-5-cyclopropylaniline

2-Chloro-5-cyclopropylaniline

Cat. No.: B13505632
M. Wt: 167.63 g/mol
InChI Key: GWYXHXZHDWTSED-UHFFFAOYSA-N
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Description

2-Chloro-5-cyclopropylaniline is an organic compound with the molecular formula C9H10ClN It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the second position and a cyclopropyl group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-cyclopropylaniline typically involves the following steps:

    Nitration: The starting material, 2-chloroaniline, undergoes nitration to form 2-chloro-5-nitroaniline.

    Reduction: The nitro group in 2-chloro-5-nitroaniline is reduced to an amino group, yielding 2-chloro-5-aminocyclopropane.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration and reduction processes, followed by cyclopropylation using suitable reagents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-cyclopropylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products Formed:

Scientific Research Applications

2-Chloro-5-cyclopropylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-cyclopropylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions .

Comparison with Similar Compounds

  • 2-Chloroaniline
  • 5-Chloro-2-nitroaniline
  • Cyclopropylaniline

Comparison: 2-Chloro-5-cyclopropylaniline is unique due to the presence of both a chlorine atom and a cyclopropyl group on the aniline ring. This combination imparts distinct chemical and physical properties, making it more reactive in certain substitution and coupling reactions compared to its analogs .

Properties

Molecular Formula

C9H10ClN

Molecular Weight

167.63 g/mol

IUPAC Name

2-chloro-5-cyclopropylaniline

InChI

InChI=1S/C9H10ClN/c10-8-4-3-7(5-9(8)11)6-1-2-6/h3-6H,1-2,11H2

InChI Key

GWYXHXZHDWTSED-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC(=C(C=C2)Cl)N

Origin of Product

United States

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